3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone
Description
3-(6-Chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core fused to a benzothiazole moiety substituted at the 6-position with chlorine.
Properties
IUPAC Name |
3-(6-chloro-1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-7-3-4-9-10(6-7)17-12(15-9)8-2-1-5-14-11(8)16/h1-6H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYBYBOKLJEJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Pyridinone Formation: The chlorinated benzothiazole is then reacted with a pyridinone derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone exhibits notable antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported its efficacy against various bacterial strains, with a minimum inhibitory concentration (MIC) of 25 µg/mL against Pseudomonas aeruginosa . This suggests that the compound could be valuable in developing new antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 25 | Pseudomonas aeruginosa |
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Similar benzothiazole derivatives have shown promising results in inducing apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar structures can activate caspases and inhibit signaling pathways associated with cell proliferation . This positions this compound as a candidate for further research in cancer therapeutics.
Synthetic Routes and Production Methods
The synthesis of this compound typically involves:
- Formation of Benzothiazole Core : Synthesized via cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
- Pyridinone Formation : Achieved through condensation reactions involving pyridine derivatives and aldehydes or ketones.
Industrial production may utilize optimized reaction conditions for high yield and purity, including continuous flow reactors and automated synthesis platforms .
Case Studies
Several studies have documented the biological activities of benzothiazole derivatives:
- Antimicrobial Activity : A study highlighted the antibacterial properties of related compounds against resistant strains, demonstrating their potential as new therapeutic agents .
- Anticancer Research : Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines, indicating their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of 3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its pyridinone core and 6-chloro-benzothiazole substituent. Key comparisons with analogous structures include:
Table 1: Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Chloro vs. Fluorine’s smaller size and higher electronegativity could favor different steric or electronic interactions in biological systems.
- Core Heterocycle: The pyridinone core offers a distinct hydrogen-bonding profile compared to pyridazinones (e.g., compounds 3a-3h ) or pyrazoles (e.g., ). Pyridinones may exhibit improved solubility due to keto-enol tautomerism, whereas pyridazinones often show rigidity that influences conformational stability.
Crystallographic and Structural Insights
- emphasizes the role of substituents in molecular conformation. For instance, the 6-fluoro-benzothiazole derivative exhibits dihedral angles between the benzothiazole and pyrazole rings (6.41–34.02°), influencing π–π stacking and C–H···π interactions . The chloro analog may adopt distinct packing modes due to larger atomic size and polarizability.
- Structural validation tools (e.g., SHELX , PLATON ) ensure accurate characterization, critical for comparing bond lengths, angles, and intermolecular interactions across derivatives.
Biological Activity
3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structure combines both benzothiazole and pyridinone moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and apoptotic properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H8ClN3OS
- Molecular Weight : 273.73 g/mol
- CAS Number : 82450-44-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Apoptosis Induction : It has been shown to activate procaspase-3, leading to apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- A series of benzothiazole derivatives, including those similar to this compound, demonstrated significant anticancer activity against various cancer cell lines. Notably, compounds with a similar structure exhibited IC50 values ranging from 5.2 µM to 6.6 µM against U937 (a procaspase-3 over-expressing cell line) and MCF-7 (a procaspase-3 non-expressing cell line) .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 8j | 5.2 | U937 |
| 8k | 6.6 | MCF-7 |
These findings suggest that the mechanism of action involves the activation of apoptotic pathways through procaspase-3 activation.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Studies indicate that similar benzothiazole derivatives possess antibacterial activity against various strains. For example, derivatives showed MIC values ranging from 28 µg/mL to 168 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Similar Derivative A | 28 | S. aureus ATCC 25923 |
| Similar Derivative B | 168 | E. coli ATCC 25922 |
Apoptotic Mechanism
The induction of apoptosis is a critical aspect of the biological activity of this compound:
- Activation of Procaspase-3 : The compound activates procaspase-3 to caspase-3, a key step in the apoptotic pathway.
- Selectivity : The structure–activity relationships (SARs) reveal that specific substitutions enhance selectivity for cancer cells over normal cells .
Study on Anticancer Activity
In a comprehensive study published in Nature, researchers synthesized a series of benzothiazole derivatives and tested their effects on various cancer cell lines. The study found that compounds closely related to this compound exhibited significant anticancer effects through apoptosis induction via procaspase activation .
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of benzothiazole derivatives against fungal pathogens such as Cryptococcus neoformans. The results indicated that certain derivatives had superior activity compared to traditional antifungal agents like amphotericin B .
Q & A
Basic: How can the yield of 3-(6-chloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone be optimized in multi-step synthetic routes?
Answer:
Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and purification techniques. For example, using Vilsmeier-Haack reagent (DMF/POCl₃) at 60–65°C for 2.5 hours improved intermediate formation in benzothiazole derivatives . Column chromatography with solvents like acetonitrile-methanol (1:1) can enhance purity . Monitoring reaction progress via TLC and ensuring anhydrous conditions for moisture-sensitive steps are critical. Intermediate characterization (e.g., NMR, IR) at each stage helps identify bottlenecks .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To verify proton environments and carbon骨架, as demonstrated for analogous compounds (e.g., δ 7.38–7.80 ppm for aromatic protons in benzothiazole derivatives) .
- IR Spectroscopy : Confirms functional groups (e.g., C=S stretch at ~1310 cm⁻¹) .
- Mass Spectrometry (FABMS/HRESIMS) : Validates molecular weight (e.g., [M+1]⁺ peaks at m/z 355 or 473) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N percentages within 0.3% of theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
